molecular formula C8H14O2 B167701 2,7-Octanedione CAS No. 1626-09-1

2,7-Octanedione

Cat. No. B167701
CAS RN: 1626-09-1
M. Wt: 142.2 g/mol
InChI Key: NZGDDIUIXYFYFO-UHFFFAOYSA-N
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Description

2,7-Octanedione, also known as Octane-2,7-dione, is a chemical compound with the molecular formula C8H14O2 . It has an average mass of 142.196 Da and a monoisotopic mass of 142.099380 Da .


Synthesis Analysis

The synthesis of 2,7-Octanedione can be achieved through the electrochemical conversion of levulinic acid . The reactions are performed in aqueous solutions and at ambient temperature, following the principles of green chemistry . The choice of electrolyte composition, educt concentration, and the nature of the electrode material has a strong influence on the selectivity of product formation .


Molecular Structure Analysis

The molecular structure of 2,7-Octanedione comprises of 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The structure is available in 3D for a more detailed view .


Chemical Reactions Analysis

The oxidative and reductive electrochemical conversion of levulinic acid leads to the formation of 2,7-Octanedione . The reactions were performed in aqueous solutions and at ambient temperature . The obtained primary reaction products were studied with respect to the oxidative and reductive electrochemical formation of secondary products .


Physical And Chemical Properties Analysis

2,7-Octanedione is a solid or liquid at room temperature .

Scientific Research Applications

Renewable Polymers and Fuels

2,7-Octanedione plays a crucial role in renewable polymers and fuels production. Electrolysis of biomass-derived carbonyl compounds like levulinic acid yields 2,7-Octanedione. This molecule serves as a new platform molecule, crucial in the synthesis of chiral secondary diols like 2,7-octanediol, offering potential applications in polymer chemistry. It also contributes to the production of branched cycloalkanes for cellulosic gasoline through intramolecular aldol condensation and hydrogenation (Wu et al., 2016).

Mass Spectrometry Studies

In mass spectrometry, the fragmentation behavior of 2,7-Octanedione offers insights into chemical ionization processes. Studies show that the interaction of carbonyl groups in 2,7-Octanedione influences its fragmentation, providing valuable data for chemical analysis and understanding reaction mechanisms (Mueller et al., 1989).

Metal Chelation and Solvent Extraction

2,7-Octanedione derivatives, like 7-methyl-2,4-octanedione and 2,2,7-trimethyl-3,5-octanedione, are instrumental in metal chelation. These compounds show promise in solvent extractions of metal chelates, indicating potential applications in analytical chemistry and metal recovery processes (Schweitzer & Willis, 1966); (Wenzel et al., 1985).

Catalysis in Organic Synthesis

The compound is valuable in organic synthesis, particularly in palladium-catalyzed intramolecular hydroalkylation. It aids in producing various ketones and ketals from non-activated terminal alkynes, demonstrating its versatility in organic reactions (Qian et al., 2005); (Hirabayashi et al., 2006).

Renewable Chemicals Production

2,7-Octanedione is a key product in the electrochemical conversion of levulinic acid, a biomass-derived compound. This conversion process emphasizes green chemistry principles and contributes to the production of renewable chemicals like valeric acid and γ-valerolactone (Santos et al., 2015).

Corrosion Inhibition

Spirocyclopropane derivatives, which involve 2,7-Octanedione frameworks, show potential as corrosion inhibitors. These compounds exhibit notable inhibition properties for mild steel in acidic solutions, relevant in industrial applications (Chafiq et al., 2020).

Kinetics and Mechanism Studies

Research on the kinetics and mechanism of reactions involving 2,7-Octanedione provides insights into complexation reactions and stability, important in understanding reaction dynamics and developing new chemical processes (Blanco et al., 1993).

Safety And Hazards

2,7-Octanedione is classified under GHS07 for safety . The signal word for this chemical is 'Warning’ . It is recommended to use personal protective equipment and avoid dust formation . It should not be released into the environment .

Future Directions

The use of the electrocatalytic hydrogenation may provide a path for the storage of electricity into liquid organic fuels . The electrochemical coupling of biomass-derived levulinic acid is used to obtain 2,7-Octanedione, a new platform molecule only two low process-intensity steps removed from raw biomass .

properties

IUPAC Name

octane-2,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-7(9)5-3-4-6-8(2)10/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGDDIUIXYFYFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870895
Record name 2,7-Octanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Octanedione

CAS RN

1626-09-1, 3214-41-3
Record name 2,7-Octanedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001626091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Octanedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003214413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-OCTANEDIONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108364
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,7-Octanedione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-OCTANEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSE2579CPJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
200
Citations
DR Mueller, B Domon, W Blum… - Organic mass …, 1989 - Wiley Online Library
The fragmentation of 2,7‐octanedione, induced by chemical ionization with methane as a reagent gas (CI (CH 4 )), is shown to be extensively governed by the interaction of the two …
Number of citations: 5 onlinelibrary.wiley.com
AD Zuberbühler, TA Kaden - Helvetica Chimica Acta, 1982 - Wiley Online Library
The protonation and deprotonation rates of the coordinated amide groups in the Cu 2+ ‐complexes of 1,8‐diamino‐3,6‐diaza‐2,7‐octanedione (DED = L) have been studied by stopped…
Number of citations: 3 onlinelibrary.wiley.com
KE Harding, KS Clement, JC Gilbert… - The Journal of Organic …, 1984 - ACS Publications
The utility of 2-methyl-l-cyclopentene-l-carboxylic acid (1) as a synthetic intermediate in our research efforts1 as well as the efforts of other researchgroups2 led us to de-velop a short, …
Number of citations: 49 pubs.acs.org
L Wu, M Mascal, TJ Farmer, SP Arnaud… - …, 2017 - Wiley Online Library
Electrolysis of biomass‐derived carbonyl compounds is an alternative to condensation chemistry for supplying products with chain length >C 6 for biofuels and renewable materials …
J Baker, SM Aschmann, J Arey… - International Journal of …, 2002 - Wiley Online Library
The gas‐phase reactions of O 3 with 1‐octene, trans‐7‐tetradecene, 1,2‐dimethyl‐1‐cyclohexene, and α‐pinene have been studied in the presence of an OH radical scavenger, …
Number of citations: 62 onlinelibrary.wiley.com
A Alvarado, EC Tuazon, SM Aschmann… - Journal of …, 1998 - Wiley Online Library
Products and mechanisms of the gas‐phase reactions of O( 3 P) atoms and O 3 with the cycloalkenes α‐pinene and 1,2‐dimethyl‐1‐cyclohexene have been investigated at 296±2 K …
Number of citations: 91 agupubs.onlinelibrary.wiley.com
H Kanai - Journal of Molecular Catalysis, 1981 - Elsevier
Methyl vinyl ketone was hydrodimerized to 2,7-octanedione in an alcoholic solution by CoX(bpy) 2 (X = halogen, bpy = 2,2′-bipyridyl) prepared in situ from cobalt halides, 2,2′-…
Number of citations: 3 www.sciencedirect.com
TR dos Santos, P Nilges, W Sauter, F Harnisch… - Rsc Advances, 2015 - pubs.rsc.org
The oxidative and reductive electrochemical conversion of levulinic acid to its primary products valeric acid, γ-valerolactone, 2,7-octanedione, 4-hydroxy-2-butanone and 3-buten-2-one …
Number of citations: 85 pubs.rsc.org
JE Baldwin, MJ Lusch - Tetrahedron, 1982 - Elsevier
An extension of the nomenclature for classifying ring closures to include intramolecular reactions of enolate anions is described, and the rules governing such cyclizations are …
Number of citations: 328 www.sciencedirect.com
H Satonaka, Z Saito, T Shimura - Bulletin of the Chemical Society of …, 1973 - journal.csj.jp
Number of citations: 2 www.journal.csj.jp

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